molecular formula C9H6ClFN2O2S B1475141 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1700033-95-9

5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1475141
CAS No.: 1700033-95-9
M. Wt: 260.67 g/mol
InChI Key: CNMPQWPJSKHKOA-UHFFFAOYSA-N
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Description

“5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the CAS Number: 1700033-95-9 . It has a molecular weight of 260.68 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . Other methods include the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes , and the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6ClFN2O2S/c10-16(14,15)8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be quite diverse. For instance, a radical addition followed by intramolecular cyclization can afford the important pyrazole skeleton .

Scientific Research Applications

Synthesis and Catalysis

  • A novel ionic liquid, 1-sulfopyridinium chloride, synthesized from a similar compound, demonstrated efficient catalysis for the synthesis of bis(pyrazol-5-ol)s via a tandem Knoevenagel–Michael reaction. This highlights the potential of pyrazole derivatives in catalysis and synthesis applications (Moosavi‐Zare et al., 2013).

Medicinal Chemistry and Drug Synthesis

  • Heterocyclic sulfonyl chlorides and sulfonyl fluorides, including pyrazole-based derivatives, were efficiently synthesized using a sulfur-functionalized aminoacrolein derivative. This process showcases the role of pyrazole derivatives in the development of diverse medicinal compounds (Tucker, Chenard, & Young, 2015).
  • Pyrazole-sulfonamide derivatives, designed and synthesized for their potential antiproliferative activities, demonstrated significant effects against certain cancer cell lines, indicating the therapeutic relevance of pyrazole derivatives in cancer research (Mert et al., 2014).

Antimicrobial Research

  • Various synthesized pyrazole derivatives were evaluated for their antimicrobial activity, demonstrating varying degrees of effectiveness against bacterial strains. This research highlights the potential use of pyrazole derivatives in developing new antimicrobial agents (Mistry, Desai, & Desai, 2016).

Structural and Chemical Characterization

  • Sulfonylated 4-amino-1H-pyrazoles with aryl and methoxymethyl substituents were synthesized and characterized, contributing to the understanding of the structural properties of pyrazole derivatives (Povarov et al., 2017).

Pharmaceutical Applications

  • Novel benzene sulfonamide pyrazole oxadiazole derivatives, synthesized and characterized, were evaluated for their antimicrobial and antitubercular activities. Molecular docking studies were conducted to assess their potential as antitubercular agents (Shingare et al., 2022).

Future Directions

The future directions for “5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. Given the diverse reactivity of pyrazole derivatives, there are likely many unexplored avenues for future research .

Mechanism of Action

Biochemical Analysis

Cellular Effects

The effects of 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to the active sites of target enzymes, resulting in enzyme inhibition. This binding is often facilitated by the formation of covalent bonds between the sulfonyl chloride group of the compound and nucleophilic residues within the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional regulation of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits varying degrees of stability and degradation over time, depending on the experimental conditions. In vitro studies have shown that this compound can maintain its activity for extended periods under controlled conditions. Factors such as temperature, pH, and the presence of other reactive species can influence its stability and degradation rate. Long-term effects on cellular function have also been observed, with prolonged exposure to this compound leading to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in experimental settings to achieve the desired biochemical outcomes while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes involved in metabolic processes, leading to changes in metabolite levels and overall metabolic activity. Additionally, this compound can interact with cofactors such as NADH and FADH2, further modulating metabolic pathways and influencing cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporter proteins, facilitating its intracellular accumulation and localization. Additionally, binding proteins within the cytoplasm and organelles can influence the distribution and activity of this compound, affecting its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications. For instance, this compound may be directed to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may localize to the mitochondria, influencing cellular energy production and metabolic activity .

Properties

IUPAC Name

5-fluoro-1-phenylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O2S/c10-16(14,15)8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMPQWPJSKHKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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